molecular formula C20H18Cl2N2O6 B284373 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate

4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate

Cat. No. B284373
M. Wt: 453.3 g/mol
InChI Key: WMGVBHCRCVCKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate, also known as CB-1158, is a small molecule inhibitor that has shown promising results in cancer immunotherapy research.

Mechanism of Action

4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate works by inhibiting the activity of arginase, an enzyme that breaks down arginine into ornithine and urea. Arginine is an essential amino acid that is required for T cell function, and its depletion by arginase leads to T cell dysfunction and suppression. By inhibiting arginase, 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate increases the availability of arginine for T cells, leading to improved T cell function and anti-tumor activity.
Biochemical and Physiological Effects:
4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include increased T cell infiltration and activation in the tumor microenvironment, improved anti-tumor activity, and reduced tumor growth and metastasis. 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate has also been shown to have an effect on other immune cells, such as myeloid-derived suppressor cells and regulatory T cells, leading to a more favorable immune environment for anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate is its specificity for arginase, which reduces the potential for off-target effects. 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate research. One area of interest is the development of combination therapies with other immunotherapeutic agents, such as anti-PD-1/PD-L1 antibodies. Another potential direction is the investigation of 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate in other types of cancer, beyond those that have been studied thus far. Additionally, further optimization of the synthesis method and pharmacokinetic properties of 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate may be necessary for clinical translation.

Synthesis Methods

4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate is synthesized through a multistep process involving the reaction of 4-chlorobenzoic acid with butylamine, followed by the reaction with phosgene to form the corresponding acid chloride. The acid chloride is then reacted with 4-chlorobenzoyl chloride and sodium carbonate to form the final product, 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate.

Scientific Research Applications

4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate has been extensively studied in cancer immunotherapy research, particularly in combination with other immunotherapeutic agents such as anti-PD-1/PD-L1 antibodies. Preclinical studies have shown that 4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate can enhance the anti-tumor immune response by inhibiting the activity of arginase, an enzyme that suppresses T cell function. This leads to increased T cell infiltration and activation in the tumor microenvironment, resulting in improved anti-tumor activity.

properties

Molecular Formula

C20H18Cl2N2O6

Molecular Weight

453.3 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)carbamoyloxy]butyl N-(4-chlorobenzoyl)carbamate

InChI

InChI=1S/C20H18Cl2N2O6/c21-15-7-3-13(4-8-15)17(25)23-19(27)29-11-1-2-12-30-20(28)24-18(26)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2,(H,23,25,27)(H,24,26,28)

InChI Key

WMGVBHCRCVCKSZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(=O)OCCCCOC(=O)NC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)OCCCCOC(=O)NC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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